Ethyl 4-(methylthio)butyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-3-9-7(8)5-4-6-10-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLREUZIHJHXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176463 | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with pungent sulfury odour | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/520/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
95.00 °C. @ 15.00 mm Hg | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water; miscible in fats | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/520/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995-1.046 (d20/4) | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/520/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
22014-48-8 | |
| Record name | Ethyl 4-(methylthio)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22014-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022014488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-(METHYLTHIO)BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0F51T4V09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 4-(methylthio)butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Ethyl 4 Methylthio Butyrate and Structural Analogues
Chemical Synthesis Approaches and Derivatization Strategies
The chemical synthesis of Ethyl 4-(methylthio)butyrate and its analogues primarily involves classical organic reactions, including esterification and the strategic introduction of the sulfur-containing functional group.
The most direct method for synthesizing this compound is through the esterification of 4-(methylthio)butyric acid with ethanol (B145695). ontosight.ai This type of reaction, often a Fischer esterification, typically requires an acid catalyst, such as sulfuric acid, and heat to drive the reaction toward the formation of the ester and water. The general principle involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol, leading to the final ester product.
Similarly, structural analogues can be formed using this core reaction. For instance, Mthis compound is produced industrially by the esterification of 4-(methylthio)butanoic acid with methanol (B129727) under reflux conditions. Another related compound, the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid, is synthesized via the esterification of 2-hydroxy-4-(methylthio)-butanoic acid (HMB) with isopropanol. evitachem.comnih.gov
The key structural feature of these compounds is the methylthio (-SCH₃) group. A common industrial method for introducing this moiety into the butyrate (B1204436) backbone starts with acrolein. wikipedia.org The process involves the Michael addition (conjugate addition) of methyl mercaptan (methanethiol) to acrolein. google.com This reaction specifically adds the methylthio group to the carbon chain, forming 3-(methylthio)propanal (MMP), a critical intermediate for subsequent steps in the synthesis of precursor molecules. google.com
2-Hydroxy-4-(methylthio)butanoic acid (HMB or HMTBA), the hydroxy analogue of the essential amino acid methionine, is a crucial precursor. google.com Its commercial production is a multi-step process. wikipedia.org Following the synthesis of 3-(methylthio)propanal (MMP) as described above, a cyanohydrin is formed. wikipedia.org This intermediate is then hydrolyzed to yield the final HMB product. wikipedia.org
An alternative route involves the hydrolysis of 2-hydroxy-4-(methylthio) butanenitrile (HMTBN). oup.com This hydrolysis can be performed chemically or enzymatically to produce HMB. oup.com For example, methyl 2-hydroxy-4-(methylthio)butanoate can be hydrolyzed using a sulfuric acid solution to yield HMB. google.com
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers an alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions.
Enzymes, particularly lipases, are widely used to catalyze the formation of esters. The synthesis of ethyl butyrate, a close structural analogue, has been demonstrated with high efficiency using lipases A and B from Candida antarctica immobilized on magnetic nanoparticles (CALA-MNP and CALB-MNP). nih.gov These biocatalysts can achieve near-quantitative conversion of butyric acid and ethanol to ethyl butyrate under optimized conditions. nih.gov The use of ultrasound has been shown to accelerate this enzymatic synthesis, achieving high conversion in a shorter time frame. nih.gov
Table 1: Enzyme-Mediated Synthesis of Ethyl Butyrate
| Biocatalyst | Substrates | Temperature (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| CALA-MNP | Butyric Acid, Ethanol | 45 | 6 | 99.2 ± 0.3 | nih.gov |
| CALB-MNP | Butyric Acid, Ethanol | 45 | 6 | 97.5 ± 0.8 | nih.gov |
| CALA-MNP (Ultrasound) | Butyric Acid, Ethanol | 45 | 4 | ~100 | nih.gov |
Furthermore, nitrilase enzymes are used in the synthesis of the precursor HMB. A recombinant nitrilase immobilized on bioinspired silica (B1680970) can efficiently convert 2-hydroxy-4-(methylthio) butanenitrile (HMTBN) to HMB under mild conditions, offering a greener alternative to harsh chemical hydrolysis. oup.com
Metabolic engineering of microorganisms presents a promising avenue for the sustainable production of valuable chemicals. By introducing and optimizing biosynthetic pathways in host organisms like Saccharomyces cerevisiae or Escherichia coli, target compounds can be produced from simple carbon sources. researchgate.netnih.gov
For the production of ethyl butyrate, researchers have successfully engineered S. cerevisiae. nih.gov This involved introducing a pathway for butyryl-CoA synthesis and expressing an alcohol acyltransferase (AAT) to catalyze the final reaction between the synthesized butyryl-CoA and ethanol, which is naturally produced by the yeast. nih.gov By testing different AAT enzymes and optimizing the rate-limiting steps, a significant increase in ethyl butyrate production was achieved. nih.gov
Table 2: Metabolic Engineering of S. cerevisiae for Ethyl Butyrate Production
| Strain | Key Genetic Modification | Final Titer (mg/L) | Reference |
|---|---|---|---|
| EBS | Expressed alcohol acyltransferase SAAT | 20.06 ± 2.23 | nih.gov |
| EST | Replaced Bcd enzyme with Ter to improve butyryl-CoA synthesis | 77.33 ± 4.79 | nih.gov |
| EST-dST | Increased copy numbers of Ter and SAAT genes | 99.65 ± 7.32 | nih.gov |
While direct metabolic engineering for this compound is not widely reported, the principles demonstrated for ethyl butyrate production could be adapted. This would likely involve engineering a host to produce 4-(methylthio)butanoic acid or its CoA derivative and ensuring sufficient alcohol acyltransferase activity.
Role and Significance in Biological and Ecological Interactions
Contributions to Natural Product Aroma and Flavor Profiles
As a volatile sulfur compound (VSC), ethyl 4-(methylthio)butyrate is recognized for its contribution to the complex aroma profiles of certain foods, characterized by notes described as fruity, pineapple-like, and sulfury. nih.gov
This compound has been identified as a volatile component in a variety of natural and fermented products. Its presence is particularly noted in fruits and items that have undergone microbial fermentation, where it contributes to the characteristic flavor. For instance, it is considered a contributor to the aroma of pineapple. mdpi.com The compound is also found in fermented foods such as gray sufu, a type of fermented soybean curd. nih.gov Its structural analog, ethyl 3-(methylthio)propanoate, is also a significant aroma compound in pineapple pulp and core, highlighting the importance of this class of sulfur esters in fruit aroma. nih.gov
Table 1: Documented Occurrences of this compound and Structurally Similar Compounds in Natural Products
| Compound | Product | Role/Descriptor | Source |
|---|---|---|---|
| This compound | Gray Sufu | Fruity, cabbage, pineapple, sulfury, cheese aroma notes | nih.gov |
| Ethyl 3-(methylthio)propanoate (analog) | Pineapple (Pulp and Core) | Key aroma compound | nih.gov |
| Methyl 3-(methylthio)propanoate (analog) | Pineapple | Fruity-ethereal and sweet-sulfureous odor | mdpi.com |
The formation of volatile sulfur compounds like this compound in biological systems is intrinsically linked to the metabolism of sulfur-containing amino acids, primarily methionine. nih.govnih.gov The biosynthetic pathway for the core structure of this compound, 4-(methylthio)butanoic acid, proceeds through the deamination of methionine.
Microorganisms, including a range of bacteria and fungi such as Saccharomyces cerevisiae, can convert methionine into 4-methylthio-2-oxobutanoate (B1231810) (also known as α-keto-methionine). nih.govnih.gov This compound is a key intermediate in the microbial production of various sulfur-containing volatiles. nih.govnih.govrsc.org Following its formation, 4-methylthio-2-oxobutanoate can be further metabolized. The formation of 4-(methylthio)butanoic acid would involve reduction of the keto group.
The final step in the biosynthesis of this compound is an esterification reaction. In environments where fermentation occurs, such as in wine or certain fermented foods, ethanol (B145695) is produced in abundance by yeasts. Microbial enzymes, likely esterases, then catalyze the reaction between the microbially-produced 4-(methylthio)butanoic acid and ethanol, resulting in the formation of the volatile ester, this compound.
Insects and other non-human organisms possess highly sensitive chemosensory systems to detect volatile compounds for locating food, mates, and suitable sites for oviposition. researchgate.netnih.gov Volatile esters and sulfur-containing compounds are well-documented as important semiochemicals (signaling chemicals) in insect behavior. researchgate.netthegoodscentscompany.com While structurally related compounds, such as various esters and other sulfur-containing molecules, have been shown to elicit electrophysiological and behavioral responses in insects, direct research specifically demonstrating the influence of this compound on chemosensory perception in non-human contexts is not extensively documented in the available scientific literature. Therefore, its specific role as a semiochemical remains an area for further investigation.
Impact on Microbial Ecosystems
Beyond its role as a flavor compound, this compound and its metabolic precursors can impact the composition and function of microbial communities, particularly within complex ecosystems like the rumen or the gut.
The influence of this compound on microbial ecosystems is primarily understood through studies of its metabolic precursor, 2-hydroxy-4-(methylthio)butanoic acid (HMB). animbiosci.orgnih.govresearchgate.net Once the ester bond of this compound is hydrolyzed by microbial enzymes, the resulting 4-(methylthio)butanoic acid can enter similar metabolic pathways as HMB.
Studies on HMB supplementation in ruminants have shown that it can modulate the microbial community to improve feed digestibility and protein synthesis. animbiosci.orgnih.gov For example, the addition of HMB has been observed to alter the populations of key cellulolytic (fiber-digesting) bacteria and other microbial groups in the rumen. animbiosci.orgnih.gov This suggests that the availability of methionine precursors can create a selective pressure that favors the growth of certain microbial species capable of utilizing them.
Table 2: Observed Effects of 2-hydroxy-4-(methylthio)butanoic acid (HMB), a Precursor to the Butyrate (B1204436) Moiety, on Rumen Microbial Populations
| Microbial Group | Observed Effect of HMB Supplementation | Source |
|---|---|---|
| Fibrobacter succinogenes | Population increased | animbiosci.org |
| Ruminococcus albus | Population increased | animbiosci.org |
| Protozoa | Population decreased | animbiosci.org |
| Lachnospiraceae | Abundance positively correlated with improved growth performance | researchgate.net |
| Ruminococcus_1 | Abundance positively correlated with improved growth performance | researchgate.net |
Supplementation with HMB has been shown to alter the ruminal and cecal bacterial composition in cattle, leading to an increase in the abundance of pathways related to the metabolism of amino acids, carbohydrates, and lipids in the rumen. nih.govresearchgate.net Given these findings, it is plausible that this compound, by providing a source of 4-(methylthio)butanoic acid, could similarly modulate microbial community structure and function in ecosystems where it is present.
This compound can serve as a substrate for microbial metabolism. The initial step in its utilization is likely the hydrolysis of the ester bond by microbial esterases, yielding ethanol and 4-(methylthio)butanoic acid. Both of these products can then be integrated into various metabolic pathways.
Roles in Plant-Microbe and Inter-Organismal Chemical Communication
This compound and its structurally related sulfur-containing esters are implicated in the complex chemical dialogues that occur between different organisms within an ecosystem. As volatile organic compounds (VOCs), they have the capacity to act as semiochemicals—signal molecules that mediate interactions. Research into the specific roles of this compound is ongoing, but studies on analogous compounds provide significant insights into its potential functions in mediating plant-microbe and inter-organismal relationships, particularly in the context of defense and communication.
The chemical structure of these compounds, featuring both an ester group and a sulfur-containing moiety, allows for diverse interactions and biological activities. The sulfur atom, in particular, is a key feature of many biologically active volatiles.
Communication between Bacteria and Nematodes
A significant role for compounds structurally similar to this compound has been identified in the interaction between bacteria and nematodes. Certain soil bacteria produce volatile compounds that have a lethal effect on plant-parasitic nematodes, a process known as nematicidal activity. This represents a form of chemical warfare and inter-organismal communication.
Detailed research has shown that the methyl ester analog, S-methyl thiobutyrate (likely mthis compound), is a potent nematicidal agent. researchgate.net It is one of the key bioactive VOCs produced by several bacterial strains that can kill nematodes. researchgate.net In one study, S-methyl thiobutyrate demonstrated stronger and faster nematicidal activity against the nematode Meloidogyne incognita than a commercial chemical insecticide, dimethyl disulfide. researchgate.net This finding highlights the potential of such compounds as biocontrol agents.
The bacteria producing these nematicidal volatiles include various species, indicating that this is a widespread mechanism for microbial defense or competition in the soil environment. researchgate.net
Table 1: Nematicidal Activity of S-Methyl Thiobutyrate Produced by Bacteria
| Producing Bacteria Strains | Affected Organism | Bioactivity/Observed Effect |
| Pseudochrobactrum saccharolyticum, Wautersiella falsenii, Proteus hauseri, Arthrobacter nicotianae, Achromobacter xylosoxidans | Caenorhabditis elegans, Meloidogyne incognita | Nematicidal activity; S-methyl thiobutyrate showed stronger activity than dimethyl disulfide. researchgate.net |
| Bacillus cereus Bc-cm103 | Not specified | S-methyl thiobutyrate was a major component (30.29%) of the VOCs produced. researchgate.net |
Involvement in Plant-Pathogen Interactions
The broader family of methylthio-alkanoic acids and their esters, to which this compound belongs, is also involved in plant-pathogen interactions. These compounds can act as phytotoxins or signaling molecules.
For instance, 3-(methylthio)propionic acid, the carboxylic acid precursor of a related ester, is a phytotoxin produced by Xanthomonas campestris manihotis, the pathogen that causes cassava bacterial blight. nih.gov This demonstrates that microorganisms synthesize such molecules to manipulate and damage plant hosts. Conversely, plants also produce related compounds. The closely related ester, ethyl 3-(methylthio)propionate, has been identified as a natural metabolite in certain varieties of melon (Cucumis melo). nih.gov
Furthermore, isothiocyanates derived from similar sulfur-containing precursors, such as 4-methylthio-3-butenyl isothiocyanate found in radish (Raphanus sativus), exhibit potent nematicidal activity. nih.gov This suggests that the metabolic pathways producing these sulfur-containing compounds are a source of defensive chemicals in both the plant and microbial kingdoms. The production of these compounds by both plants and microbes points to a co-evolutionary arms race, where chemical signals are used for both defense and attack.
Table 2: Related Sulfur-Containing Compounds in Plant-Microbe Interactions
| Compound | Producing/Found In Organism | Role/Context |
| 3-(Methylthio)propionic acid | Xanthomonas campestris manihotis | Phytotoxin that induces blight in cassava. nih.gov |
| Ethyl 3-(methylthio)propionate | Cucumis melo (Melon) | Identified as a natural plant metabolite. nih.gov |
| 4-Methylthio-3-butenyl isothiocyanate | Raphanus sativus (Radish) | Compound with strong nematicidal activity against Meloidogyne incognita. nih.gov |
While direct research on this compound as a semiochemical is still emerging, the evidence from structurally analogous compounds strongly supports its potential significance in mediating ecological interactions. Its volatility and the known bioactivity of related sulfur-containing esters position it as a likely participant in the chemical communication networks of soil ecosystems, influencing plant health, microbial competition, and predator-prey dynamics.
Advanced Analytical and Spectroscopic Characterization of Ethyl 4 Methylthio Butyrate
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental tool for separating and quantifying ethyl 4-(methylthio)butyrate from complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the analyte. etamu.edu The retention time in GC is a critical parameter for identification, which can be influenced by factors such as the type of column, carrier gas flow rate, and oven temperature. etamu.edu
In GC analysis, the sample is vaporized and transported through a column by a carrier gas. etamu.edu The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. etamu.edu For sulfur-containing compounds like this compound, polar GC columns are often preferred. chromforum.org Solid-phase microextraction (SPME) is a common sample preparation technique used in conjunction with GC-MS for the extraction and concentration of volatile compounds from various matrices. nih.govresearchgate.net
The retention index (RI) is a normalized measure of retention and is a more consistent identifier than retention time alone. The RI of a related compound, mthis compound, has been reported to vary depending on the polarity of the GC column.
| Compound | Column Type | Retention Index (RI) |
| Mthis compound | Non-polar (e.g., DB-1) | 1098 |
| Mthis compound | Polar (e.g., Carbowax 20M) | 1636 |
This table presents the retention indices for a structurally similar compound, providing a reference for the expected chromatographic behavior of this compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for less volatile derivatives or when derivatization is not desirable. google.com Reversed-phase HPLC is a common mode used for the separation of such compounds. sielc.com
In a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The detection can be achieved using various detectors, including ultraviolet (UV) detectors. researchgate.net For compounds lacking a strong chromophore, derivatization might be necessary to enhance detection. The progress of reactions involving butyrate (B1204436) compounds can be monitored using HPLC, among other analytical methods. google.com
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment
Spectroscopic and spectrometric methods are indispensable for confirming the molecular structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. oxinst.com Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their connectivity and spatial arrangement. oxinst.com For instance, the methylene (B1212753) protons adjacent to the sulfur atom would exhibit characteristic chemical shifts and splitting patterns. In ¹³C NMR, the chemical shifts of the carbon atoms provide insight into their electronic environment. The carbonyl carbon of the ester group, for example, would appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected IR absorption bands for this compound include:
C-H stretching: Vibrations of the carbon-hydrogen bonds in the ethyl and butyrate chains.
C=O stretching: A strong absorption band characteristic of the carbonyl group in the ester functionality.
C-O stretching: Absorption bands corresponding to the carbon-oxygen single bonds of the ester group.
C-S stretching: A weaker absorption band associated with the carbon-sulfur bond of the thioether group.
For comparison, the IR spectrum of ethyl butyrate, a similar ester, shows a characteristic C=O stretching vibration around 1715 cm⁻¹. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. etamu.edu When coupled with GC, the mass spectrometer ionizes the eluted compounds, causing them to fragment in a reproducible manner. etamu.edu
Advanced Sample Preparation and Enrichment Methodologies for Trace Analysis
The accurate determination of this compound at trace levels in complex matrices necessitates sophisticated sample preparation and enrichment techniques. These methods are crucial for isolating the analyte from interfering compounds and concentrating it to a level amenable to instrumental analysis. The choice of technique often depends on the sample matrix, the concentration of the target analyte, and the desired level of sensitivity and selectivity.
Several advanced methodologies have been developed and optimized for the extraction and enrichment of volatile and semi-volatile compounds like this compound from various samples, including food, beverages, and biological fluids. jfda-online.comnih.gov The primary goal of these techniques is to enhance the signal-to-noise ratio, thereby improving detection limits and ensuring reliable quantification.
Commonly employed techniques include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE). scribd.comgcms.cz These methods are favored for their simplicity, efficiency, and reduced solvent consumption compared to traditional liquid-liquid extraction.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample. mdpi.comresearchgate.net The fiber can be exposed to the headspace above the sample (headspace SPME) or directly immersed in a liquid sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.
The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time, temperature, and sample matrix composition. nih.govscribd.com For volatile sulfur compounds, fibers with mixed-phase coatings such as DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) are often preferred due to their ability to adsorb a wide range of analytes with varying polarities and volatilities. nih.gov
Table 1: Optimized HS-SPME-GC-MS Parameters for Volatile Compound Analysis in Wine
| Parameter | Optimized Condition |
|---|---|
| SPME Fiber | DVB/CAR/PDMS |
| Extraction Time | 29-43 minutes |
| Extraction Temperature | 44-48 °C |
| Desorption Temperature | 260 °C |
| Desorption Time | 1 minute |
Source: Adapted from a study on impact odorants in reduced alcohol wines. nih.gov
Research has demonstrated the successful application of headspace SPME for the analysis of volatile compounds, including sulfur-containing esters, in complex matrices like wine and cheese. nih.govresearchgate.net Optimization of SPME parameters using experimental designs, such as the Box-Behnken design, can significantly enhance the sensitivity and accuracy of the method for target analytes. nih.gov
Stir Bar Sorptive Extraction (SBSE)
SBSE is another powerful enrichment technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS). nih.govgcms.cz The stir bar is placed in the sample and stirred, allowing for the extraction of analytes into the PDMS phase. Compared to SPME, SBSE offers a larger volume of extraction phase, which can lead to higher recoveries and lower detection limits for certain compounds. nih.gov
Following extraction, the stir bar is removed, dried, and thermally desorbed in a dedicated unit coupled to a GC-MS system. cabidigitallibrary.org SBSE has been effectively used for the analysis of flavor compounds, including sulfur-containing esters, in beverages like cider and wine. cabidigitallibrary.orgresearchgate.net
Table 2: Optimized SBSE-GC-MS Parameters for Volatile Compound Analysis in Cider
| Parameter | Optimized Condition |
|---|---|
| Sample Volume | 10 mL |
| NaCl Concentration | 30% (w/v) |
| Extraction Temperature | 55 °C |
| Extraction Time | 60 minutes |
| Stirring Speed | 1100 rpm |
Source: Adapted from a study on the quantification of volatile compounds in Chinese ciders. researchgate.net
The addition of salt (salting-out effect) and optimization of extraction time and temperature are critical for maximizing the extraction efficiency of SBSE. scribd.comresearchgate.net For polar analytes, in-situ derivatization can be employed to improve their recovery into the non-polar PDMS phase. nih.gov
Other Enrichment Techniques
While SPME and SBSE are widely used, other techniques can also be employed for the trace analysis of this compound. Solvent-assisted flavor evaporation (SAFE) is a distillation technique that is preferred for limiting the formation of thermal artifacts. jfda-online.com Fractionation using column chromatography can also be used to separate and enrich constituents of an extract based on polarity. jfda-online.com For thiols, specific enrichment can be achieved through reversible complexation with reagents like p-hydroxymercuribenzoic acid. jfda-online.com
The selection of the most appropriate sample preparation and enrichment methodology is a critical step in the analytical workflow for the determination of this compound at trace levels. Careful optimization of the chosen technique is essential to achieve the required sensitivity, selectivity, and accuracy for a given analytical challenge.
Computational Chemistry and Molecular Modeling Studies of Ethyl 4 Methylthio Butyrate
Molecular Structure and Reactivity Analyses
Density Functional Theory (DFT) Calculations
No dedicated Density Functional Theory (DFT) studies on Ethyl 4-(methylthio)butyrate are available in the surveyed literature. Such studies would typically provide insights into the molecule's optimized geometry, electronic structure, and thermodynamic properties. While DFT has been applied to other molecules containing a methylsulfanyl group, these findings cannot be directly extrapolated to this compound.
Molecular Electrostatic Potential (MEP) Mapping
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would be valuable for identifying the electrophilic and nucleophilic sites on the molecule, offering predictions about its intermolecular interactions.
Molecular Dynamics Simulations
Investigations using molecular dynamics simulations to understand the conformational behavior and dynamics of this compound over time have not been reported. These simulations would be instrumental in exploring its flexibility and interactions within a simulated biological environment.
Ligand-Protein Interaction Modeling
Molecular Docking Studies with Relevant Enzymes or Receptors
Specific molecular docking studies of this compound with enzymes or receptors are not found in the current body of scientific literature. Although research exists on the docking of other butyrate (B1204436) derivatives with various proteins, this information is not directly applicable to the target compound.
Structure-Activity Relationship (SAR) Investigations
A formal Structure-Activity Relationship (SAR) investigation for this compound has not been published. SAR studies are crucial for understanding how the structural features of a molecule influence its biological activity and for the rational design of new compounds with improved properties.
Predictive Modeling for Biological Activity (non-human specific)
While specific computational studies on the predictive modeling of the biological activity of this compound in non-human systems are not extensively documented in publicly available literature, the principles of computational chemistry and molecular modeling provide a robust framework for predicting its potential interactions with biological targets in various organisms. These in silico methods are crucial for screening potential applications, such as in agriculture as a pesticide or antimicrobial agent, and for assessing ecotoxicological impacts.
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool for predicting the biological activity of a compound based on its molecular structure. A QSAR model is a mathematical equation that correlates the chemical structure of a molecule with its biological effect. For this compound, a QSAR study would involve a dataset of structurally similar compounds with known biological activities against a specific non-human target (e.g., an insect pest or a fungal pathogen).
The development of a QSAR model for this compound would typically involve the following steps:
Data Collection: Gathering a dataset of compounds with structural similarities to this compound and their corresponding measured biological activities (e.g., insecticidal LC50, antifungal MIC).
Descriptor Calculation: Calculating various molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.
Once a validated QSAR model is established, it can be used to predict the biological activity of this compound. For instance, studies have successfully used QSAR to predict the insecticidal activity of various organic compounds. While no specific model for this compound is available, the general applicability of QSAR for insecticides is well-established.
Another powerful computational technique is molecular docking . This method predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. For this compound, molecular docking could be employed to investigate its potential to interact with key proteins in non-human organisms. For example, it could be docked into the active site of an essential insect enzyme to predict its potential as an insecticide. Research has shown the utility of molecular docking in identifying potential binding interactions between small molecules and insect receptors. researchgate.netnih.govfrontiersin.orgijbs.com
The predicted binding affinity and interaction patterns from molecular docking studies can provide insights into the compound's mechanism of action and its potential biological effects. For example, a strong predicted binding to an essential fungal enzyme could suggest potential antifungal activity.
Predictive modeling can also be applied to assess the potential ecotoxicological profile of this compound. Models are available to predict properties such as aquatic toxicity, which is crucial for understanding the environmental impact of a chemical. These models are often based on large datasets of compounds and can provide an early indication of potential environmental risks.
Table 1: Hypothetical Data for a QSAR Study Including this compound for Predicted Insecticidal Activity
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Insecticidal Activity (LC50, µM) |
| Ethyl butyrate | 116.16 | 1.73 | 26.3 | 550.7 |
| This compound | 162.25 | 2.15 | 26.3 | 125.3 |
| Mthis compound | 148.22 | 1.62 | 26.3 | 189.5 |
| Propyl 4-(methylthio)butyrate | 176.28 | 2.68 | 26.3 | 98.2 |
| Ethyl 4-(ethylthio)butyrate | 176.28 | 2.68 | 26.3 | 105.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific QSAR studies for the insecticidal activity of this compound are currently available in the literature.
Future Research Directions and Emerging Academic Applications
Novel Synthetic Approaches and Catalyst Development
The primary industrial synthesis of related methyl esters involves the esterification of 4-(methylthio)butanoic acid with methanol (B129727), often using acid catalysts like sulfuric acid. Future research is geared towards developing more efficient and sustainable synthetic methods.
Key areas of development include:
Advanced Catalysts: Research is ongoing to develop novel catalysts for the synthesis of related compounds. This includes the use of solid acid catalysts to improve efficiency and scalability in industrial production. For instance, ruthenium-based catalysts like Ru-MACHO™ and Ru-SNS complexes are being explored for the hydrogenation of esters to primary alcohols, a reaction relevant to the synthesis of various functionalized molecules. researchgate.net
Convergent Synthesis: Novel synthetic approaches, such as the convergent synthesis of complex molecules using highly functionalized chiral enones as key intermediates, are being investigated. googleapis.com This could pave the way for more efficient total syntheses of various analogs. googleapis.com
Enzymatic Synthesis: The use of enzymes as biocatalysts is a promising area. For example, lipases from Yarrowia lipolytica have been shown to be effective in synthesizing esters like ethyl hydrocinnamate, suggesting potential for the enzymatic synthesis of ethyl 4-(methylthio)butyrate. researchgate.net
Elucidation of Undiscovered Biosynthetic Pathways
While the chemical synthesis of this compound is established, its natural biosynthetic pathways are not fully understood. Research in this area aims to identify and characterize the enzymes and metabolic routes involved in its production in organisms.
Methionine Metabolism: The biosynthesis of related sulfur-containing compounds is often linked to the metabolism of methionine. ecmdb.ca For example, in the context of ethylene (B1197577) biosynthesis in plants, the Yang cycle recycles 5'-methylthioadenosine (MTA) back to methionine, involving intermediates like 2-keto-4-methylthiobutyrate. oup.com
Engineered Pathways: Synthetic biology offers tools to engineer microorganisms for the production of specific compounds. nih.gov By introducing and optimizing metabolic pathways in organisms like E. coli or Saccharomyces cerevisiae, it may be possible to produce this compound from renewable feedstocks. nih.govnih.gov For instance, a butyryl-CoA synthesis pathway has been introduced into S. cerevisiae for the production of ethyl butyrate (B1204436). nih.gov
Advanced Biorefinery and Bio-Based Production Systems
The shift towards a bio-based economy has spurred research into biorefineries, which aim to produce fuels, chemicals, and materials from biomass. ieabioenergy.com this compound and its precursors are potential products of such systems.
Bio-based Feedstocks: A key goal is to replace petroleum-derived feedstocks with renewable resources. rsc.org Research is exploring the use of biomass to produce platform chemicals that can be converted into a variety of products, including esters. ieabioenergy.com
Integrated Processes: Biorefineries often involve the integration of different processes to maximize efficiency and value. For example, the co-production of value-added chemicals alongside biofuels can improve the economic viability of the entire process. ieabioenergy.com
Microbial Cell Factories: Metabolic engineering can be used to develop microbial strains capable of producing desired chemicals. For instance, E. coli has been engineered to produce non-natural chemicals like 2,4-dihydroxybutyric acid, a precursor for a methionine analogue. nih.gov
Deeper Understanding of Ecological and Biochemical Roles
This compound and related sulfur compounds are found in various natural sources and are known to play roles in flavor and aroma. researchgate.net Further research is needed to fully understand their ecological and biochemical significance.
Flavor and Aroma: Sulfur-containing esters are important contributors to the aroma of many fruits, vegetables, and beverages. researchgate.net For example, various sulfur volatiles, including esters, have been identified in strawberries and their concentrations change during maturation. researchgate.net
Biological Interactions: The functional groups of these esters, such as the ester and methylthio groups, can interact with proteins and enzymes through non-covalent interactions. evitachem.com This suggests potential roles in cellular processes and signaling. foodb.ca
Ecological Significance: The production of volatile compounds by plants and microorganisms can have ecological implications, such as attracting pollinators or deterring herbivores. The specific ecological roles of this compound remain an area for future investigation.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological systems related to this compound.
Metabolic Modeling: Multi-omics data can be used to construct and refine metabolic models of organisms that produce this compound. nih.gov This can help identify key enzymes, regulatory mechanisms, and potential targets for metabolic engineering.
Pathway Analysis: By analyzing changes in gene expression, protein levels, and metabolite concentrations under different conditions, researchers can gain insights into the regulation of biosynthetic pathways. oup.com For example, a targeted systems biology approach has been used to study the regulation of ethylene biosynthesis in tomatoes. oup.com
Identifying Limiting Factors: Systems biology can help identify bottlenecks and rate-limiting steps in production pathways, guiding efforts to improve yields in bio-based production systems. efbiotechnology.org
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(methylthio)butyrate, and how can reaction efficiency be optimized?
this compound can be synthesized via condensation reactions between thiol-containing precursors and appropriate esters or acids. For example, analogous to ethyl butyrate synthesis (ethanol + butyric acid ), the methylthio group may require thiol-ester exchange or nucleophilic substitution. Optimization involves adjusting molar ratios, catalysts (e.g., acid/base), and temperature. Reaction progress can be monitored via thin-layer chromatography (TLC) and quantified using gas chromatography (GC) . Yield improvements may require inert atmospheres to prevent oxidation of the thioether group.
Q. How can this compound be distinguished from structurally similar compounds during analysis?
Stable Isotope Ratio Analysis (SIRA) can differentiate synthetic vs. naturally derived analogs by isotopic signatures . Nuclear magnetic resonance (NMR) is critical for structural confirmation: the methylthio group (SCH) produces distinct H (~2.1 ppm) and C (~15 ppm) shifts. Infrared (IR) spectroscopy identifies the ester carbonyl (~1740 cm) and methylthio C-S stretch (~650 cm) . Mass spectrometry (MS) fragmentation patterns (e.g., m/z 117 for protonated ethyl butyrate analogs ) should be adapted to account for sulfur’s atomic mass.
Q. What are the best practices for ensuring compound stability during storage?
Store under inert gas (N or Ar) in amber glass vials at ambient temperatures to minimize photodegradation and oxidation. Regular purity checks via GC or high-performance liquid chromatography (HPLC) are recommended. For long-term stability, assess degradation products using accelerated aging studies (e.g., elevated temperatures) coupled with MS .
Advanced Research Questions
Q. How can real-time release kinetics of this compound in biological systems be tracked?
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables breath-by-breath analysis of volatile compounds like ethyl butyrate analogs . For non-volatile metabolites, isotope-labeled tracers (e.g., C or S) combined with liquid chromatography-tandem MS (LC-MS/MS) provide dynamic metabolic pathway insights. Integration times ≤0.125 seconds improve temporal resolution for kinetic studies .
Q. How should researchers resolve contradictions between spectroscopic and chromatographic purity data?
Cross-validate using orthogonal methods:
- NMR detects impurities with similar retention times in GC/HPLC.
- Elemental analysis confirms stoichiometry (C, H, S, O).
- GC-MS with selective ion monitoring (SIM) enhances specificity for sulfur-containing fragments. Contradictions may arise from co-eluting isomers or degradation products; preparative chromatography can isolate fractions for reanalysis .
Q. What experimental design principles apply to optimizing this compound’s enzymatic or chemical synthesis?
Use factorial design (e.g., response surface methodology) to evaluate variables:
- Independent variables : Substrate concentration, pH, temperature.
- Dependent variables : Yield, enantiomeric excess (if applicable). Replicate experiments (n ≥ 3) to ensure statistical significance. For biocatalytic routes, screen enzyme libraries (e.g., lipases, esterases) and assess thermal stability via circular dichroism (CD) .
Methodological Notes
- Synthesis : Include full experimental details (reagents, glassware, conditions) to ensure reproducibility .
- Characterization : Report NMR (δ, multiplicity), IR (key peaks), and MS data (major fragments). For novel compounds, provide microanalysis (C, H, N, S) .
- Data Interpretation : Address uncertainties (e.g., signal-to-noise ratios in MS) and calibrate instruments with certified standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
